

Enalapril stability in aqueous solutions and cell culture media

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Enalapril Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **enalapril** in aqueous solutions and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of **enalapril** in aqueous solutions?

A1: **Enalapril** primarily degrades into two major products: **enalapril**at and a diketopiperazine (DKP) derivative[1][2][3][4]. **Enalapril**at is the active metabolite of **enalapril**, formed by the hydrolysis of the ester group[1][2]. The formation of these degradation products is influenced by factors such as pH, temperature, and the composition of the solution[1][2][4][5].

Q2: How does pH affect the stability of **enalapril** in aqueous solutions?

A2: The degradation pathway of **enalapril** is pH-dependent[5]. Under alkaline conditions, the degradation to **enalapril**at is predominant[1][4]. In neutral and particularly in acidic solutions (pH < 5), the formation of the diketopiperazine (DKP) derivative becomes more significant[2][4]. Some studies have shown that **enalapril** is highly susceptible to degradation under alkaline stress[1][4].

Q3: What is the expected stability of **enalapril** in commonly used laboratory buffers and water?







A3: The stability of **enalapril** varies depending on the specific aqueous medium and storage temperature. For instance, a 1 mg/mL solution of **enalapril** maleate in deionized water was found to be stable for 56 days at 25°C, while in a citrate buffer solution at the same concentration and temperature, it remained stable for over 91 days[6]. At 4°C, **enalapril** in deionized water, citrate buffer, and a sweetened vehicle was stable for at least 91 days[6]. The degradation in aqueous solutions generally follows first-order kinetics[1].

Q4: I am preparing **enalapril** solutions for cell culture experiments. What is the recommended solvent and how long can I store the stock solution?

A4: For cell culture experiments, **enalapril** maleate can be dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL[7]. It is also soluble in organic solvents like DMSO and ethanol[7][8]. When preparing aqueous stock solutions, it is recommended not to store them for more than one day to ensure stability and minimize degradation[7]. For longer-term storage, preparing fresh solutions or storing aliquots at -20°C is advisable, though specific stability data for frozen cell culture media solutions is not extensively documented.

Q5: Are there any known incompatibilities of **enalapril** with components of cell culture media?

A5: While direct studies on incompatibilities with specific cell culture media components are limited in the provided results, the stability of **enalapril** is known to be influenced by the chemical environment. Given that cell culture media are complex aqueous solutions containing amino acids, vitamins, salts, and buffers, it is plausible that interactions could occur over time. To minimize potential interactions and degradation, it is best practice to add freshly prepared **enalapril** solution to the cell culture medium immediately before the experiment.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Inconsistent experimental results using enalapril.	Degradation of enalapril stock solution.	Prepare fresh enalapril solutions for each experiment. If storing, aliquot and freeze at -20°C and perform a stability test to confirm integrity over time. Avoid repeated freezethaw cycles.
Precipitate observed in enalapril stock solution.	Poor solubility or degradation.	Enalapril maleate has limited solubility in aqueous buffers[7]. Ensure the concentration does not exceed its solubility limit. If using organic solvents like DMSO for a stock solution, ensure the final concentration of the solvent in the cell culture medium is low to avoid cytotoxicity[7].
Loss of enalapril potency over time in an aqueous formulation.	Hydrolytic degradation to enalaprilat and diketopiperazine.	Adjust the pH of the solution to a more acidic range if compatible with the experimental design, as enalapril shows greater stability at lower pH[2][9]. Store solutions at lower temperatures (e.g., 4°C) to slow down the degradation rate[6].
Unexpected cellular response.	Formation of active or interfering degradation products.	Enalaprilat, a degradation product, is the active form of the drug[10][11]. Its formation can alter the intended experimental conditions. Characterize the purity of the enalapril solution using a



stability-indicating method like HPLC to understand the concentration of the parent drug and its degradants.

Quantitative Data Summary

Table 1: Stability of **Enalapril** Maleate (1 mg/mL) in Various Aqueous Liquids[6]

Liquid	Storage Temperature	Stability Duration (>90% of initial concentration)
Deionized Water	4°C	91 days
Deionized Water	25°C	56 days
Citrate Buffer Solution	4°C	91 days
Citrate Buffer Solution	25°C	91 days
Sweetened Vehicle	4°C	91 days
Sweetened Vehicle	25°C	91 days

Table 2: Degradation Kinetics of Enalapril Maleate in Hydrolytic Conditions[4]

Stress Condition	Temperature	Degradation Rate Constant (k)	t90 (Time for 10% degradation)
0.1 N NaOH	60°C	0.0914 min ⁻¹	1.15 min
Water	80°C	0.0018 h ⁻¹	57.20 h
0.1 N HCI	80°C	0.0090 h ⁻¹	11.73 h

Experimental Protocols

Protocol 1: Stability Testing of Enalapril in Aqueous Solution by HPLC

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This protocol is adapted from methodologies described for stability-indicating assays of **enalapril**[1][9][12][13].

- 1. Objective: To determine the concentration and degradation of **enalapril** in an aqueous solution over time.
- 2. Materials:
- Enalapril maleate reference standard
- High-purity water (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (pH 2.2, 0.01M)[1][13]
- RP-18 column (e.g., 150 mm x 4.6 mm, 5 μm)[1]
- HPLC system with UV detector
- 3. Methods:
- Preparation of Mobile Phase: Prepare a mixture of methanol and phosphate buffer (pH 2.2;
 0.01M) in a 55:45 (v/v) ratio. Filter and degas the mobile phase before use[1].
- Preparation of Standard Solution: Accurately weigh and dissolve enalapril maleate in the mobile phase to prepare a stock solution of a known concentration (e.g., 200 μg/mL).
 Prepare working standards by diluting the stock solution.
- Sample Preparation: Prepare the enalapril solution in the desired aqueous medium (e.g., buffer, cell culture media) at the target concentration.
- Stability Study: Store the sample solutions under the desired conditions (e.g., specific temperature and light exposure). At predetermined time points, withdraw aliquots of the sample.
- HPLC Analysis:



- Set the flow rate to 1.0 mL/min[1].
- Set the UV detection wavelength to 215 nm[1][13].
- Inject equal volumes of the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the peak area of enalapril.
- Data Analysis: Calculate the concentration of enalapril remaining at each time point by comparing the peak area of the sample to that of the standard solution.

Protocol 2: Forced Degradation Study of Enalapril

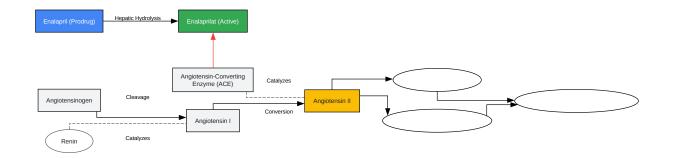
This protocol provides a general framework for assessing the stability of **enalapril** under stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines[3][14].

- 1. Objective: To identify the potential degradation products and pathways of **enalapril** under various stress conditions.
- 2. Materials:
- Enalapril maleate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system as described in Protocol 1
- 3. Methods:
- Acid Hydrolysis: Dissolve **enalapril** in 0.1 N HCl and heat at 80°C for a specified period (e.g., 24 hours)[1][3].
- Base Hydrolysis: Dissolve enalapril in 0.1 N NaOH and heat at 60°C for a shorter period due to higher reactivity (e.g., 30 minutes)[1][3].



- Neutral Hydrolysis: Dissolve **enalapril** in high-purity water and heat at 80°C for a specified period (e.g., 24 hours)[1][3].
- Oxidative Degradation: Dissolve **enalapril** in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period (e.g., 8 days)[4][9].
- Photostability: Expose an aqueous solution of **enalapril** to UV and visible light for a specified duration (e.g., 7 days), with a dark control run in parallel[1][4].
- Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze by the stability-indicating HPLC method described in Protocol 1 to separate enalapril from its degradation products.

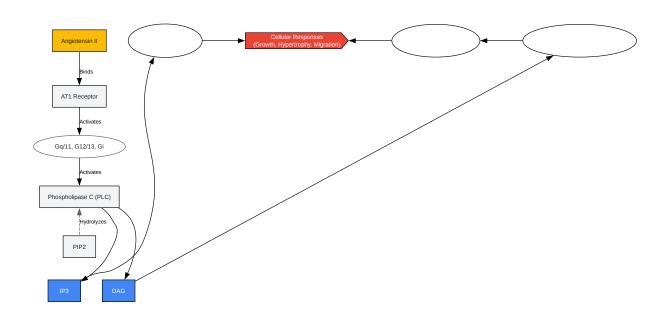
Visualizations



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Caption: Mechanism of action of **Enalapril** in the Renin-Angiotensin System.

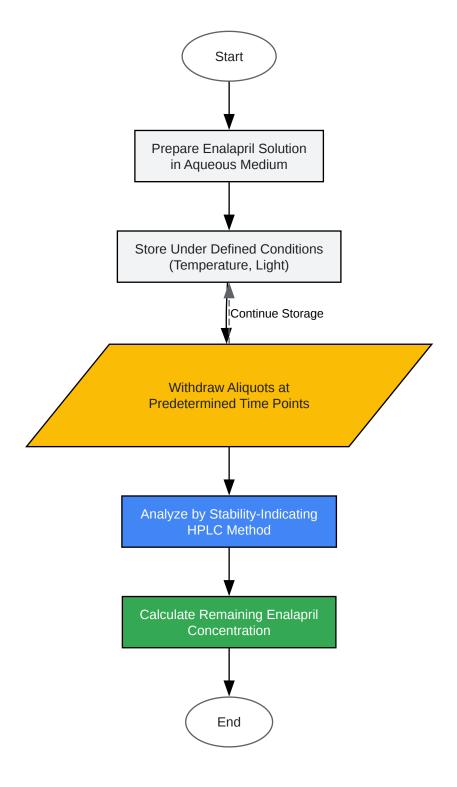




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Caption: Simplified Angiotensin II signaling cascade via the AT1 receptor.





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Caption: Workflow for assessing the stability of **Enalapril** in solutions.



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